molecular formula C11H13N5O5 B12404719 2'-O,4'-C-Methyleneguanosine

2'-O,4'-C-Methyleneguanosine

Cat. No.: B12404719
M. Wt: 295.25 g/mol
InChI Key: OZVMOEUWPMYRQU-JUQFDLSGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O,4’-C-Methyleneguanosine involves the modification of the guanine base and the incorporation of a locked nucleic acid structure. The synthetic route typically includes the protection of functional groups, selective activation of specific sites, and subsequent deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings .

Industrial Production Methods

Industrial production of 2’-O,4’-C-Methyleneguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’-O,4’-C-Methyleneguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogues .

Scientific Research Applications

2’-O,4’-C-Methyleneguanosine has a wide range of scientific research applications:

Mechanism of Action

2’-O,4’-C-Methyleneguanosine exerts its effects by hindering viral RNA polymerase, a critical enzyme necessary for viral replication. This mechanism makes it a highly potent approach for viral inhibition. The compound’s locked nucleic acid structure enhances its binding affinity and resistance to degradation, further contributing to its effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O,4’-C-Methyleneguanosine stands out due to its locked nucleic acid structure, which provides enhanced binding affinity and greater resistance to nucleases compared to natural nucleotides. This unique structure makes it particularly valuable in applications requiring high stability and specificity .

Properties

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19)/t5-,6+,9-,11+/m1/s1

InChI Key

OZVMOEUWPMYRQU-JUQFDLSGSA-N

Isomeric SMILES

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)CO

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO

Origin of Product

United States

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